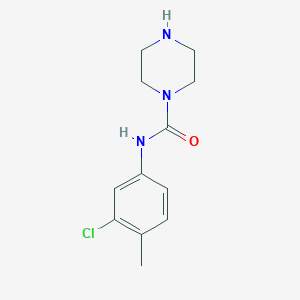amine](/img/structure/B13186508.png)
[1-(2-Ethylpyrimidin-4-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylpyrimidin-4-yl)ethylamine: is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylpyrimidin-4-yl)ethylamine typically involves the reaction of 2-ethylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Ethylpyrimidin-4-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Ethylpyrimidin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme action .
Medicine: In medicinal chemistry, 1-(2-Ethylpyrimidin-4-yl)ethylamine is investigated for its potential therapeutic properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(2-Ethylpyrimidin-4-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-(1-Ethylpiperidin-4-yl)ethanamine
- [ (2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride](https://www.sigmaaldrich.com/US/en/product/combiblocksinc/comh04235f5f?context=bbe)
Comparison: Compared to similar compounds, 1-(2-Ethylpyrimidin-4-yl)ethylamine exhibits unique properties due to the presence of the pyrimidine ring and the ethyl and methylamine substituents.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(2-ethylpyrimidin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-9-11-6-5-8(12-9)7(2)10-3/h5-7,10H,4H2,1-3H3 |
InChI Key |
OSKLNXRKNHPAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=N1)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
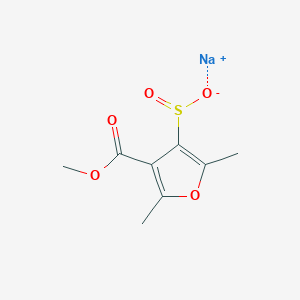
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
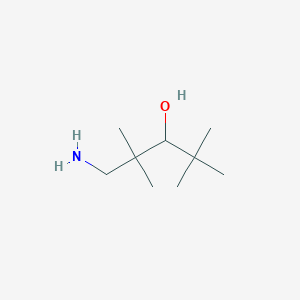
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
amine](/img/structure/B13186450.png)
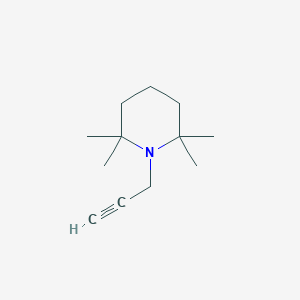

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
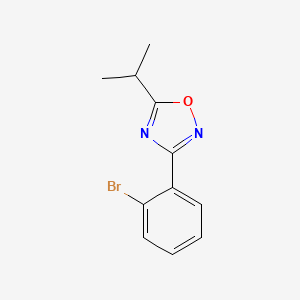
amine](/img/structure/B13186479.png)


